molecular formula C8H15NO B15184012 7betaH-Retronecanol CAS No. 6029-74-9

7betaH-Retronecanol

Cat. No.: B15184012
CAS No.: 6029-74-9
M. Wt: 141.21 g/mol
InChI Key: PGMBNUMLNAJSJR-BIIVOSGPSA-N
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Description

7betaH-Retronecanol is a pyrrolizidine alkaloid, a class of naturally occurring chemical compounds found in various plants These alkaloids are known for their complex structures and significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7betaH-Retronecanol typically involves the hydrogenolysis of monocrotaline, a process that reduces the compound to its alcohol form . This reaction is carried out under specific conditions, including the use of hydrogen gas and a suitable catalyst, such as palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from plant sources, followed by purification processes. The extraction process often includes solvent extraction and chromatographic techniques to isolate the desired compound from other plant constituents .

Chemical Reactions Analysis

Types of Reactions: 7betaH-Retronecanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Sarett and Jones reagents are commonly used for oxidation reactions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst is used for reduction.

    Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7betaH-Retronecanol involves its interaction with cellular components, leading to various biological effects. The compound can form adducts with DNA and proteins, disrupting normal cellular functions. This interaction is primarily due to the reactive nature of the pyrrolizidine ring, which can form covalent bonds with nucleophilic sites in biomolecules .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of a hydroxyl group at the 7-beta position. This structural feature influences its reactivity and biological activity, distinguishing it from other pyrrolizidine alkaloids.

Properties

CAS No.

6029-74-9

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

(1S,7S,8R)-7-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ol

InChI

InChI=1S/C8H15NO/c1-6-2-4-9-5-3-7(10)8(6)9/h6-8,10H,2-5H2,1H3/t6-,7-,8+/m0/s1

InChI Key

PGMBNUMLNAJSJR-BIIVOSGPSA-N

Isomeric SMILES

C[C@H]1CCN2[C@H]1[C@H](CC2)O

Canonical SMILES

CC1CCN2C1C(CC2)O

Origin of Product

United States

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